Zilurgisertib is a selective inhibitor of Activin receptor-like kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with dysregulated hepcidin production, such as myelofibrosis-related anemia. Zilurgisertib operates by inhibiting the ALK2 signaling pathway, which plays a crucial role in iron homeostasis and other physiological processes.
Zilurgisertib, also known by its developmental code INCB000928, is classified as a small molecule drug. It specifically targets the ALK2 receptor, inhibiting its kinase activity and downstream signaling pathways. This classification places it within the broader category of TGF-β receptor inhibitors, which are being explored for various therapeutic applications in oncology and hematology.
The synthesis of zilurgisertib involves several chemical reactions that are designed to yield a compound with high specificity for ALK2. Although specific synthetic routes are proprietary, the general approach typically includes:
Zilurgisertib's molecular structure features specific functional groups that facilitate its interaction with ALK2. While detailed structural data is proprietary, it is characterized by:
Zilurgisertib primarily undergoes biochemical interactions rather than traditional chemical reactions due to its role as a kinase inhibitor. Key reactions include:
The mechanism of action for zilurgisertib involves the following steps:
Zilurgisertib exhibits several notable physical and chemical properties:
Zilurgisertib is primarily being investigated for its therapeutic potential in:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: